molecular formula C47H65N11O7 B8049101 PMX-53

PMX-53

Cat. No.: B8049101
M. Wt: 896.1 g/mol
InChI Key: YOKBGCTZYPOSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMX-53 involves the formation of peptide bonds between the constituent amino acids. The cyclic peptide C5a receptor antagonists, including This compound , are synthesized using standard solid-phase peptide synthesis techniques . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic structure.

Industrial Production Methods

Industrial production of This compound typically involves large-scale solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PMX-53: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the reactions of This compound include oxidized peptides, reduced peptides, and substituted peptides .

Scientific Research Applications

PMX-53: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMX-53 involves its interaction with the complement C5a receptor. By binding to this receptor, the compound inhibits the action of the complement component C5a, which plays a key role in the inflammatory response. This inhibition reduces inflammation and prevents the progression of inflammatory diseases .

Comparison with Similar Compounds

PMX-53: is unique among cyclic peptides due to its high affinity and specificity for the complement C5a receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications.

Properties

IUPAC Name

2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBGCTZYPOSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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